molecular formula C18H31BO3Si B8206824 3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester

Cat. No.: B8206824
M. Wt: 334.3 g/mol
InChI Key: WVIXWRBQCZVWHF-UHFFFAOYSA-N
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Description

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester typically involves the reaction of pinacolborane with the corresponding halide or organometallic reagent. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as an electron-deficient center, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the boronic ester group is converted to other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester is unique due to the presence of the trimethylsiloxyphenyl group, which enhances its stability and reactivity. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Properties

IUPAC Name

trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO3Si/c1-17(2)18(3,4)22-19(21-17)14-10-12-15-11-8-9-13-16(15)20-23(5,6)7/h8-9,11,13H,10,12,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIXWRBQCZVWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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